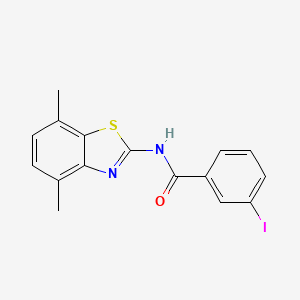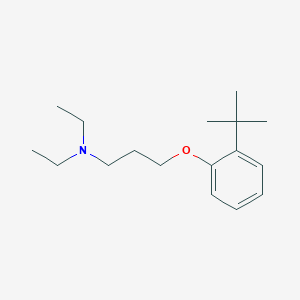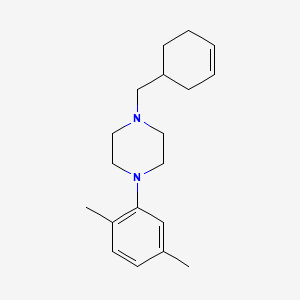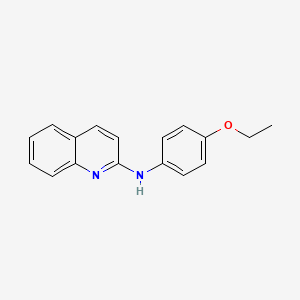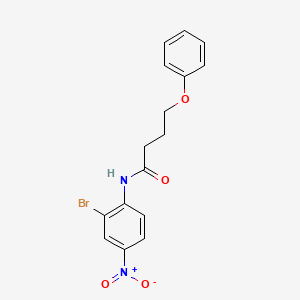
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN is a synthetic compound that belongs to the class of amides and is characterized by its unique chemical structure, which comprises of a 2-bromo-4-nitrophenyl group and a phenoxybutanamide moiety.
科学的研究の応用
BPN has been widely used in scientific research as a tool to investigate various biological processes and chemical reactions. One of the most significant applications of BPN is in the field of drug discovery, where it is used as a lead compound to design and synthesize new drugs. BPN has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are important drug targets for the treatment of various diseases such as Alzheimer's, Parkinson's, and glaucoma.
作用機序
The mechanism of action of BPN is based on its ability to bind to the active site of the target enzyme and inhibit its activity. The 2-bromo-4-nitrophenyl group of BPN acts as a pharmacophore that interacts with the amino acid residues of the enzyme, while the phenoxybutanamide moiety provides the necessary flexibility and hydrophobicity for optimal binding. The inhibition of the enzyme activity by BPN can be reversible or irreversible, depending on the nature of the interaction between BPN and the enzyme.
Biochemical and physiological effects:
BPN has been shown to exhibit several biochemical and physiological effects, including the inhibition of cholinesterase activity, the induction of oxidative stress, and the modulation of ion channels. The inhibition of cholinesterase activity by BPN can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in the enhancement of cholinergic neurotransmission. The induction of oxidative stress by BPN is due to its ability to generate reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids. The modulation of ion channels by BPN can affect the electrical properties of the cell membrane and alter the cellular signaling pathways.
実験室実験の利点と制限
BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. BPN can be easily synthesized in large quantities and purified to high purity, making it a cost-effective tool for research. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using BPN.
将来の方向性
BPN has several potential future directions in scientific research, including the development of new drugs for the treatment of various diseases, the investigation of the molecular mechanisms of enzyme inhibition, and the development of new analytical methods for chemical analysis. One of the most promising future directions for BPN is in the field of drug discovery, where it can be used as a lead compound to design and synthesize new drugs with improved pharmacological properties. Another potential future direction is the investigation of the molecular mechanisms of enzyme inhibition by BPN, which can provide insights into the design of more potent and selective inhibitors. Finally, BPN can also be used as a tool for chemical analysis, where it can be used as a standard for the calibration of analytical instruments such as mass spectrometers and high-performance liquid chromatographs.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN exhibits potent inhibitory activity against several enzymes and has several biochemical and physiological effects. BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. BPN has several potential future directions in scientific research, including the development of new drugs, the investigation of enzyme inhibition, and the development of new analytical methods.
合成法
The synthesis of BPN involves the reaction of 2-bromo-4-nitroaniline with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, resulting in the formation of BPN as a yellow solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent such as ethanol.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-14-11-12(19(21)22)8-9-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCKSZYFZLTJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)
